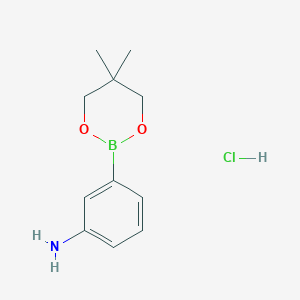

3-Aminobenzeneboronic acid neopentyl glycol ester hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Aminobenzeneboronic acid neopentyl glycol ester hydrochloride is a chemical compound with the molecular formula C11H17BClNO2 . It is a product offered by several chemical manufacturers and suppliers .

Molecular Structure Analysis

The molecular structure of this compound consists of an aminobenzeneboronic acid molecule that has been esterified with neopentyl glycol . The molecular weight of the compound is 241.52 .Physical And Chemical Properties Analysis

The compound has a reported melting point of 228-230°C . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the search results.Applications De Recherche Scientifique

Fluorescent Probes and Sensors

3-Aminobenzeneboronic acid functionalized graphene quantum dots (APBA-GQDs) have been synthesized and utilized as selective and sensitive sensors for glucose monitoring. This innovation has enabled successful in vivo glucose monitoring in the striatum of rats (Qu et al., 2013). Additionally, hydrothermal carbon spheres functionalized by 3-aminobenzeneboronic acid (3-APBA) have shown remarkable selectivity and sensitivity as fluorescence sensors for efficient determination of L-tryptophan (Zhang et al., 2018).

Biomimetic Nanochannels

A novel pH gated glucose responsive biomimetic nanochannel, modified with 3-aminobenzeneboronic acid, has been developed. This technology allows the regulation of the glucose responsive property by pH, which can switch the nanochannels from an "on" to "off" state (Sun et al., 2012).

Drug Delivery Systems

Research on poly[(amino acid ester)phosphazenes] has explored their potential as substrates for controlled release of small molecules, which might include pharmaceuticals. These polymers, synthesized by treating poly(dichlorophosphazene) with amino acid esters, demonstrate a promising path for drug delivery applications (Allcock et al., 1994).

Thermosensitive Materials

A series of phosphazene derivatives with amino acid esters, which were synthesized from reactions of amino acid esters with cyclophosphazenes, showed concentration-dependent lower critical solution temperatures (LCST) in aqueous solutions. These findings are crucial for their potential biomedical applications, given their thermosensitive behaviors (Uslu et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be used as a boronating agent in organic synthesis .

Mode of Action

The compound acts as a boronating agent, participating in reactions that introduce a boron atom into organic molecules . This can facilitate various transformations, including coupling reactions .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use in organic synthesis . By introducing a boron atom into organic molecules, it can enable various chemical transformations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . The specific reaction conditions (e.g., temperature, solvent, catalyst) can also significantly affect its reactivity and the outcome of the chemical transformations it is used to facilitate .

Propriétés

IUPAC Name |

3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2.ClH/c1-11(2)7-14-12(15-8-11)9-4-3-5-10(13)6-9;/h3-6H,7-8,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYGZJXWLKFOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657143 |

Source

|

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-43-0 |

Source

|

| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)

![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)

![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B6350830.png)

![2-tert-Butyl-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6350844.png)

![3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B6350851.png)

![2-(2H-1,3-Benzodioxol-5-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350859.png)

![6-Chloro-3-iodo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6350863.png)

![3-Iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B6350865.png)

![2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B6350869.png)

![6,6-Dimethyl-3-methylsulfanyl-4-oxo-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid methyl ester, 95%](/img/structure/B6350878.png)